molecular formula C14H16N4O2S B12257972 N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B12257972
M. Wt: 304.37 g/mol
InChI Key: QACYNSZFZCOCGY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-cyclopropyl-4-thieno[3,2-d]pyrimidin-4-ylmorpholine-2-carboxamide

InChI

InChI=1S/C14H16N4O2S/c19-14(17-9-1-2-9)11-7-18(4-5-20-11)13-12-10(3-6-21-12)15-8-16-13/h3,6,8-9,11H,1-2,4-5,7H2,(H,17,19)

InChI Key

QACYNSZFZCOCGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The structure is confirmed using techniques such as 1H NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The total yield of the three-step synthesis process is reported to be around 43% .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators of inflammation . The compound binds to these targets, blocking their activity and thereby reducing inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Cyclopropyl derivatives: Compounds with a cyclopropyl group often show enhanced stability and bioavailability.

Uniqueness

N-cyclopropyl-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both tumor necrosis factor alpha and nitric oxide sets it apart from other similar compounds.

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